molecular formula C22H36N4O9 B3037022 Ac-LEVD-CHO CAS No. 402832-01-3

Ac-LEVD-CHO

Katalognummer B3037022
CAS-Nummer: 402832-01-3
Molekulargewicht: 500.5 g/mol
InChI-Schlüssel: MXGJLIBJKIIQSF-FPXQBCRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ac-LEVD-CHO is a reversible inhibitor of caspase-4 and caspase-5 . It has been used in research to inhibit IL-1α expression and secretion and caspase-4 activation induced by the T. denticola periodontal pathogen surface protein Td92 in human gingival fibroblasts .


Molecular Structure Analysis

The molecular formula of this compound is C22H36N4O9 . Its molecular weight is 500.54 g/mol . The exact mass and monoisotopic mass are 500.24822874 g/mol . The structure of this compound is consistent with its H-NMR .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 500.54 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 16 . The XLogP3 of this compound is -0.8 .

Wissenschaftliche Forschungsanwendungen

Cholinergic Agonist Sensitivity in Nematodes

The study by Blanchard et al. (2018) explores the molecular determinants of cholinergic anthelmintic sensitivity in nematodes, focusing on drugs like levamisole and pyrantel. These drugs activate acetylcholine receptors (AChRs) in nematode muscles, causing paralysis. This research is vital for understanding anthelmintic drug targets and developing new treatments for parasitic infections (Blanchard et al., 2018).

Inherited Retinal Degeneration

Yoshizawa et al. (2002) investigated the effect of a caspase-3 inhibitor on retinal degeneration in mice carrying the rd gene. This study is significant for understanding the potential therapeutic applications of caspase-3 inhibitors in treating human retinal degeneration (Yoshizawa et al., 2002).

Acetylcholine Receptor Clustering

Gally et al. (2004) identified a crucial component, lev-10, required for the aggregation of ionotropic acetylcholine receptors (AChRs) in the nematode Caenorhabditis elegans. This discovery aids in understanding the mechanisms behind neurotransmitter receptor clustering, which is vital for efficient neurotransmission (Gally et al., 2004).

Levamisole Resistance in Nematodes

Boulin et al. (2011) reported the first functional reconstitution and pharmacological characterization of levamisole-sensitive acetylcholine receptors (L-AChRs) in Haemonchus contortus, a gastrointestinal nematode. Their work provides insights into the mechanisms of drug resistance in these parasites (Boulin et al., 2011).

Levamisole-Sensitive Acetylcholine Receptors

Boulin et al. (2008) achieved functional reconstitution of levamisole-sensitive acetylcholine receptors (L-AChRs) using a heterologous expression system. This research contributes to understanding the biosynthesis and pharmacology of these receptors, which are targets for anthelmintic treatments (Boulin et al., 2008).

Caspase-3 Inhibition in Myocardium

Ruetten et al. (2001) studied the effect of the caspase-3 inhibitor Ac-DEVD-CHO on the recovery of stunned myocardium. This research is crucial for understanding the role of caspase-3 in myocardial injury and the potential of caspase-3 inhibitors in treating heart conditions (Ruetten et al., 2001).

Detection of Acetylcholine in Human Serum

Albishri and El-Hady (2019) developed a biosensor for acetylcholine detection in human serum, utilizing enzymes and nanocomposites. This advancement is crucial for diagnosing and monitoring neurological disorders like Alzheimer's disease (Albishri & El-Hady, 2019).

Caspase-1 Inhibition in Rat Endotoxaemia

Boost et al. (2007) explored the effects of the caspase-1 inhibitor Ac-YVAD-CHO on inflammatory mediators in rat endotoxaemia. This research is significant for developing treatments for conditions like ARDS and systemic inflammation (Boost et al., 2007).

Therapeutic Efficacy of Caspase Inhibitors in Spinal Cord Injury

Akdemir et al. (2008) investigated the therapeutic efficacy of Ac-DMQD-CHO, a caspase-3 inhibitor, in a rat model of spinal cord injury. Their findings are crucial for understanding and improving treatments for spinal cord injuries (Akdemir et al., 2008).

Eigenschaften

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O9/c1-11(2)8-16(23-13(5)28)21(34)25-15(6-7-17(29)30)20(33)26-19(12(3)4)22(35)24-14(10-27)9-18(31)32/h10-12,14-16,19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32)/t14-,15-,16-,19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGJLIBJKIIQSF-FPXQBCRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ac-LEVD-CHO
Reactant of Route 2
Ac-LEVD-CHO
Reactant of Route 3
Ac-LEVD-CHO
Reactant of Route 4
Ac-LEVD-CHO
Reactant of Route 5
Ac-LEVD-CHO
Reactant of Route 6
Ac-LEVD-CHO

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.